1-(2-Bromoethyl)-2-(bromomethyl)benzene is an organic compound with the molecular formula C₉H₁₀Br₂ and a molecular weight of 277.98 g/mol. It features a benzene ring substituted with two bromine atoms: one at the 2-position (bromomethyl) and another at the 1-position (bromoethyl). This compound is recognized for its utility in various chemical syntheses and research applications due to its reactivity and structural properties.
The synthesis of 1-(2-Bromoethyl)-2-(bromomethyl)benzene can be achieved through various methods:
In industrial settings, continuous flow reactors may be employed to maintain precise control over reaction conditions, ensuring high yield and purity essential for subsequent applications.
Interaction studies involving 1-(2-Bromoethyl)-2-(bromomethyl)benzene focus on its reactivity with various nucleophiles and electrophiles. The presence of bromine enhances its electrophilic character, allowing it to participate in diverse organic reactions. These interactions are crucial for understanding its potential roles in synthetic pathways and biological systems .
Several compounds share structural similarities with 1-(2-Bromoethyl)-2-(bromomethyl)benzene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(2-Chloroethyl)-2-(chloromethyl)benzene | Chlorinated analog | Chlorine is less reactive than bromine. |
1-(2-Iodoethyl)-2-(iodomethyl)benzene | Iodinated analog | Iodine is more reactive than bromine but less stable. |
1-(2-Fluoroethyl)-2-(fluoromethyl)benzene | Fluorinated analog | Fluorine's electronegativity affects reactivity differently. |
The uniqueness of 1-(2-Bromoethyl)-2-(bromomethyl)benzene lies in the balance between reactivity and stability provided by the bromine substituents, making it a versatile intermediate in organic synthesis compared to its halogenated counterparts.
The compound is systematically named 1-(2-bromoethyl)-2-(bromomethyl)benzene under IUPAC guidelines. Its structure consists of a benzene ring substituted with two brominated alkyl groups:
The numbering prioritizes the bromomethyl group due to its lower substituent position (Figure 1).
Molecular Formula: C$$9$$H$${10}$$Br$$_2$$
Molecular Weight: 277.99 g/mol
CAS Registry Number: 38256-56-3
1-(2-Bromoethyl)-2-(bromomethyl)benzene exhibits a characteristic aromatic structure with two distinct bromine-containing substituents positioned adjacent to each other on the benzene ring [1]. The molecular formula of this compound is C₉H₁₀Br₂, with a molecular weight of 277.98 daltons [2] [3]. The compound demonstrates an ortho-disubstituted benzene ring configuration, where the bromoethyl and bromomethyl groups occupy adjacent positions on the aromatic system [4].
The benzene ring maintains its characteristic planar geometry with carbon-carbon bond angles of approximately 120° [28] [29]. Each carbon atom in the aromatic ring exhibits sp² hybridization, creating a hexagonal planar arrangement with delocalized π-electron system [30]. The carbon-carbon bond lengths within the benzene ring are approximately 1.39 Å, which represents the typical aromatic bond length intermediate between single and double bonds [31] [32].
The carbon-bromine bond lengths in this compound follow the expected pattern for alkyl halides. The carbon-bromine bonds exhibit lengths of approximately 1.97 Å [33] [34], which reflects the larger atomic radius of bromine compared to other halogens. These bonds demonstrate typical sp³ hybridization characteristics at the carbon centers bearing the bromine atoms [35].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₀Br₂ | [2] |
Molecular Weight | 277.98 g/mol | [3] |
Density | 1.685 g/cm³ | [4] |
Boiling Point | 283.3°C at 760 mmHg | [5] |
Flash Point | 142°C | [5] |
The molecular geometry exhibits significant steric interactions due to the proximity of the two bulky bromine-containing substituents [28]. The ortho-substitution pattern creates spatial constraints that influence the overall three-dimensional structure of the molecule [29]. The dihedral angles between the substituents and the benzene ring plane are influenced by these steric factors [30].
The proton nuclear magnetic resonance spectral analysis of 1-(2-bromoethyl)-2-(bromomethyl)benzene reveals characteristic signals that confirm the molecular structure [9] [11]. The aromatic protons appear in the typical aromatic region between 7.0 and 8.0 parts per million [10] [12]. The aromatic proton signals demonstrate complex splitting patterns due to the ortho-disubstituted nature of the benzene ring [15].
The bromoethyl substituent exhibits characteristic triplet and quartet patterns in the aliphatic region [11] [13]. The methylene protons adjacent to bromine (CH₂Br) in the ethyl chain appear as a triplet around 3.5 to 4.0 parts per million [16]. The adjacent methylene protons (CH₂-CH₂Br) display signals around 2.8 to 3.2 parts per million [11].
The bromomethyl group produces a distinctive singlet signal around 4.5 to 4.8 parts per million, corresponding to the two equivalent protons of the CH₂Br group directly attached to the benzene ring [9] [12]. This signal appears downfield due to the deshielding effect of both the aromatic ring and the electronegative bromine atom [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation [15] [16]. The aromatic carbon signals appear in the typical aromatic region between 120 and 140 parts per million [12]. The carbon atoms bearing the substituents show characteristic chemical shifts influenced by the electron-withdrawing effects of the bromine atoms [13].
Proton Environment | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Aromatic CH | 7.0-8.0 | Multiple |
CH₂Br (benzyl) | 4.5-4.8 | Singlet |
CH₂Br (ethyl) | 3.5-4.0 | Triplet |
CH₂-CH₂Br | 2.8-3.2 | Triplet |
The infrared spectroscopic profile of 1-(2-bromoethyl)-2-(bromomethyl)benzene exhibits characteristic absorption bands that confirm the presence of aromatic and aliphatic carbon-hydrogen bonds along with carbon-bromine stretching vibrations [17] [21]. The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, typically around 3020 to 3100 wavenumbers [21] [49].
The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the region between 1400 and 1620 wavenumbers [21] [49]. These ring mode vibrations are characteristic of ortho-disubstituted benzene derivatives [21]. The carbon-hydrogen bending vibrations of the aromatic system appear in the fingerprint region between 700 and 900 wavenumbers [21] [35].
The aliphatic carbon-hydrogen stretching vibrations from the ethyl and methyl substituents appear below 3000 wavenumbers, typically in the range of 2850 to 3000 wavenumbers [49] [52]. The carbon-bromine stretching vibrations represent a critical diagnostic feature, appearing in the characteristic range of 515 to 690 wavenumbers [47] [49] [52].
Functional Group | Frequency Range (cm⁻¹) | Intensity |
---|---|---|
Aromatic C-H stretch | 3020-3100 | Medium |
Aliphatic C-H stretch | 2850-3000 | Strong |
Aromatic C=C stretch | 1400-1620 | Variable |
C-Br stretch | 515-690 | Medium |
C-H bending (aromatic) | 700-900 | Medium |
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 275.91 (considering the bromine isotope pattern) [1] [20]. The isotopic pattern characteristic of dibrominated compounds produces a distinctive three-peak cluster due to the presence of two bromine atoms [20]. The base peak typically corresponds to the loss of one bromine atom, producing a fragment at mass-to-charge ratio approximately 197 [20].
The fragmentation pattern demonstrates typical behavior for aromatic bromides, with loss of bromine radicals being favored fragmentation pathways [20] [26]. Additional characteristic fragments include the tropylium ion and other aromatic-stabilized carbocations [20].
Computational studies employing density functional theory have provided valuable insights into the electronic structure and molecular properties of 1-(2-bromoethyl)-2-(bromomethyl)benzene [24] [39]. Theoretical calculations using the B3LYP functional with appropriate basis sets have been utilized to investigate the ground state geometry and electronic properties of brominated benzene derivatives [39] [42].
The computational modeling reveals that the benzene ring maintains its characteristic aromatic stability despite the presence of two electron-withdrawing bromine substituents [36] [39]. The delocalized π-electron system remains largely intact, with minimal perturbation from the substituent groups [36] [37]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the electronic properties and reactivity patterns [39] [42].
Molecular orbital calculations demonstrate that the bromine atoms withdraw electron density from the aromatic system through inductive effects [38] [39]. This electron withdrawal influences the electrostatic potential distribution across the molecule and affects the reactivity toward electrophilic and nucleophilic reagents [24] [38].
The calculated vibrational frequencies from density functional theory correlate well with experimental infrared spectroscopic data [24] [51]. Theoretical calculations predict carbon-bromine stretching frequencies in excellent agreement with experimental observations [47] [51]. The computed molecular geometry parameters, including bond lengths and angles, align closely with experimental structural data [24] [45].
Calculated Property | Value | Method |
---|---|---|
C-C bond length (aromatic) | 1.39 Å | DFT/B3LYP |
C-Br bond length | 1.97 Å | DFT/B3LYP |
C-Br stretch frequency | 600 cm⁻¹ | DFT calculation |
Molecular dipole moment | Variable | DFT/B3LYP |
Conformational analysis through computational methods reveals the preferred three-dimensional arrangements of the substituent groups [45]. The steric interactions between the ortho-positioned bromine-containing groups influence the molecular conformation and rotational barriers around the carbon-carbon bonds connecting the substituents to the aromatic ring [45].
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